

Physical properties of 2-Bromoquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromoquinoline**

Cat. No.: **B184079**

[Get Quote](#)

Technical Guide: Physical Properties of 2-Bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-Bromoquinoline** (CAS No: 2005-43-8), a critical building block in medicinal chemistry and organic synthesis. Accurate data on its melting and boiling points are essential for its application in drug development, process chemistry, and materials science.

Core Physical Properties

2-Bromoquinoline is typically a white to light yellow crystalline solid at room temperature.[\[1\]](#) Its physical state is a crucial parameter for handling, storage, and reaction setup.

Data Summary

The melting and boiling points of **2-Bromoquinoline** have been reported across various chemical suppliers and databases. A summary of these values is presented below for comparative analysis. The boiling point is consistently reported at a reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.

Physical Property	Reported Value	Pressure (for Boiling Point)	Source(s)
Melting Point	48-49 °C	N/A	[2] [3]
47-51 °C	N/A	[1] [4]	
44-48 °C	N/A	[5] [6] [7] [8]	
49 °C	N/A	[9]	
Boiling Point	115 °C	0.3 mmHg	[1] [2] [3] [4] [8] [10]

Experimental Protocols

While specific experimental records for the determination of **2-Bromoquinoline**'s physical constants are not detailed in publicly available literature, the following are standard, widely accepted laboratory methodologies that would be employed for such a compound.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline solid like **2-Bromoquinoline**.[\[1\]](#)

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.[\[5\]](#) Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C.[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar with a heated metal block)[\[5\]](#)
- Glass capillary tubes (sealed at one end)[\[10\]](#)
- Mortar and pestle
- Calibrated thermometer or digital temperature probe[\[5\]](#)

Procedure:

- Sample Preparation: A small amount of **2-Bromoquinoline** is finely ground into a powder using a mortar and pestle to ensure efficient heat transfer.[1]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end, achieving a sample height of about 2-3 mm.[1][3]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
 - A rapid heating rate is initially used to approach the approximate melting point.[10]
 - When the temperature is about 10-15°C below the expected melting point, the heating rate is reduced to a slow, controlled rate (approx. 1-2°C per minute).[5]
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

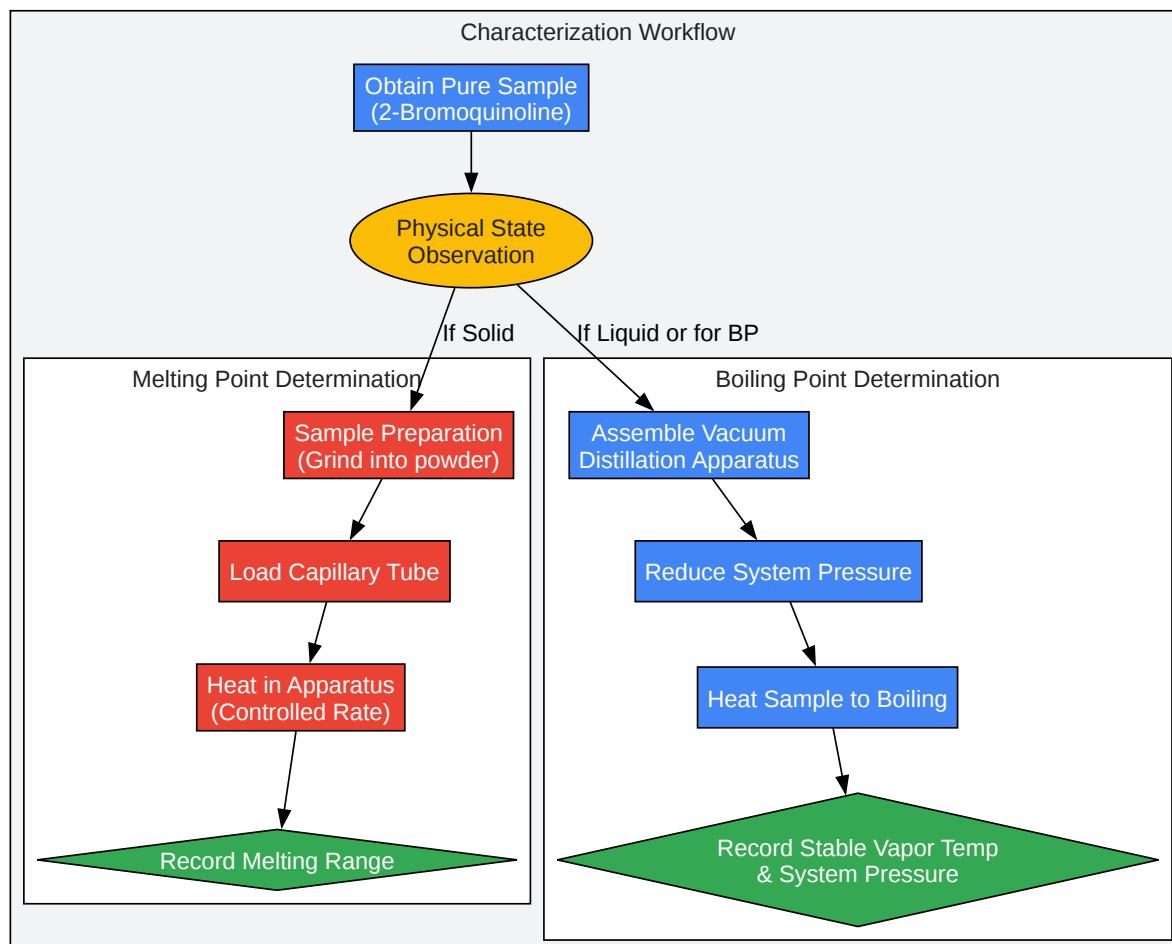
Boiling Point Determination: Vacuum Distillation

The boiling point of **2-Bromoquinoline** is reported under reduced pressure (vacuum), a technique used for compounds that may decompose at their atmospheric boiling point or have very high boiling points.[6][7]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[11] By reducing the pressure in the apparatus, the boiling point is significantly lowered.[6]

Apparatus:

- Vacuum distillation glassware setup (including a round-bottom flask, Claisen adapter, condenser, and receiving flask)[4]
- Heat source (heating mantle or oil bath)[4]


- Stir bar or boiling chips[4]
- Vacuum pump or water aspirator[9]
- Manometer for pressure measurement[6]
- Calibrated thermometer

Procedure:

- Apparatus Setup: The **2-Bromoquinoline** sample is placed in the distilling flask with a stir bar. All glass joints must be properly sealed, typically with grease, to ensure the system can hold a vacuum.[4] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Pressure Reduction: The system is connected to a vacuum source, and the pressure is slowly reduced to the desired level (e.g., 0.3 mmHg).[4][9]
- Heating: The sample is heated gently and stirred.[9]
- Measurement:
 - As the liquid heats, a ring of condensing vapor will rise through the distillation head.[6]
 - When the vapor temperature stabilizes while the liquid is actively boiling and condensate is collecting in the receiving flask, this stable temperature is recorded as the boiling point at that specific pressure.[6]
 - The pressure should be monitored and recorded along with the temperature.[4]
- Shutdown: To conclude the process, the heat source is removed first, allowing the apparatus to cool to room temperature before slowly reintroducing atmospheric pressure to the system to prevent implosion.[4]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a chemical compound like **2-Bromoquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for determining the physical properties of **2-Bromoquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. [Purification](http://chem.rochester.edu) [chem.rochester.edu]
- 7. [Vacuum distillation - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 8. [2-Bromoquinoline CAS#: 2005-43-8](http://m.chemicalbook.com) [m.chemicalbook.com]
- 9. [When Vacuum Distillation is Useful](http://sihaienergytech.com) [sihaienergytech.com]
- 10. [SSERC | Melting point determination](http://sserc.org.uk) [sserc.org.uk]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromoquinoline (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184079#physical-properties-of-2-bromoquinoline-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com